

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol

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Compound of Interest

Compound Name: (R)-(-)-2-Heptanol

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Introduction

(R)-(-)-2-Heptanol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. [1][2] Its specific stereochemistry makes it a valuable precursor for enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **(R)-(-)-2-Heptanol**, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Chemical and Physical Properties

The fundamental properties of **(R)-(-)-2-Heptanol** are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

General Properties

Property	Value	Reference
Chemical Formula	C ₇ H ₁₆ O	[3]
Molar Mass	116.20 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor	Mild, fruity	[2]

Physicochemical Data

Property	Value	Conditions	Reference
Density	0.818 g/mL	at 25 °C	[4]
Boiling Point	159-162 °C	at 760 mmHg	[1]
74-75 °C	at 23 mmHg	[4]	
Melting Point	-30.15 °C	[1]	
Flash Point	71 °C (160 °F)	Closed cup	[5]
Refractive Index	1.419	at 20 °C	[4]
Specific Rotation ([α] _D)	-9.5°	neat, at 20 °C	[6]
Solubility in Water	3.3 g/L	[5]	
Solubility in Organic Solvents	Soluble in ethanol and ether	[5]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **(R)-(-)-2-Heptanol**.

¹H NMR Spectroscopy

- Solvent: CDCl₃

- Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	m	1H	CH-OH
~1.4	m	2H	CH ₂ adjacent to CH-OH
~1.3	m	6H	(CH ₂) ₃
~1.2	d	3H	CH ₃ adjacent to CH-OH
~0.9	t	3H	Terminal CH ₃

¹³C NMR Spectroscopy

- Solvent: CDCl₃
- Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~68.1	CH-OH
~39.5	CH ₂ adjacent to CH-OH
~32.0	CH ₂
~25.7	CH ₂
~23.5	CH ₃ adjacent to CH-OH
~22.7	CH ₂
~14.1	Terminal CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~2960-2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH ₃)
~1115	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
116	Low	[M] ⁺ (Molecular ion)
101	Medium	[M - CH ₃] ⁺
83	Medium	[M - H ₂ O - CH ₃] ⁺
73	Medium	[M - C ₃ H ₇] ⁺
45	High	[CH ₃ CHOH] ⁺ (α-cleavage)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key chemical properties of **(R)-(-)-2-Heptanol**.

Determination of Specific Rotation

Objective: To measure the specific rotation of **(R)-(-)-2-Heptanol** using a polarimeter.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589 nm)

- Polarimeter cell (1 dm)
- Volumetric flask (10 mL)
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh approximately 1.0 g of **(R)-(-)-2-Heptanol** and dissolve it in a suitable solvent (e.g., ethanol) in a 10 mL volumetric flask. Fill the flask to the mark with the solvent.^[7]
- Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
- Measurement: Fill the polarimeter cell with the prepared solution of **(R)-(-)-2-Heptanol**, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).^[8]
- Calculation: Calculate the specific rotation using the formula: $[\alpha] = \alpha / (c \times l)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed rotation in degrees
 - c is the concentration in g/mL
 - l is the path length in decimeters (dm)^[8]

Determination of Boiling Point

Objective: To determine the boiling point of **(R)-(-)-2-Heptanol** using the distillation method.

Apparatus:

- Distillation flask
- Condenser
- Thermometer

- Heating mantle
- Boiling chips

Procedure:

- Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of **(R)-(-)-2-Heptanol** and a few boiling chips in the distillation flask.[\[9\]](#)
- Heating: Gently heat the flask using the heating mantle.
- Equilibrium: The liquid will begin to boil and its vapor will rise, condensing on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[\[9\]](#)
- Reading: Record the temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection vessel. This temperature is the boiling point.[\[10\]](#)

NMR Spectroscopic Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra of **(R)-(-)-2-Heptanol**.

Apparatus:

- NMR spectrometer
- 5 mm NMR tubes
- Deuterated solvent (CDCl_3)
- Pipettes

Procedure:

- Sample Preparation: Prepare a solution by dissolving 5-10 mg of **(R)-(-)-2-Heptanol** in approximately 0.7 mL of CDCl_3 in a clean, dry NMR tube.[\[7\]](#)[\[11\]](#)
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.[\[6\]](#)

ATR-FTIR Spectroscopic Analysis

Objective: To obtain an infrared spectrum of **(R)-(-)-2-Heptanol**.

Apparatus:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[\[12\]](#)
- Sample Application: Place a small drop of **(R)-(-)-2-Heptanol** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum. The typical range is $4000\text{--}400\text{ cm}^{-1}$.[\[12\]](#)[\[13\]](#)
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometric Analysis

Objective: To obtain the mass spectrum of **(R)-(-)-2-Heptanol**.

Apparatus:

- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph.
- Ionization: The sample is vaporized and ionized in the EI source.[\[14\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[\[14\]](#)

- Spectrum: The mass spectrum is recorded, showing the relative abundance of each ion.

Synthetic Workflow: Enantioselective Reduction of 2-Heptanone

A common and efficient method for the synthesis of **(R)-(-)-2-Heptanol** is the enantioselective reduction of the prochiral ketone, 2-heptanone. This can be achieved using a chiral catalyst, often in a transfer hydrogenation reaction.^{[15][16][17]}

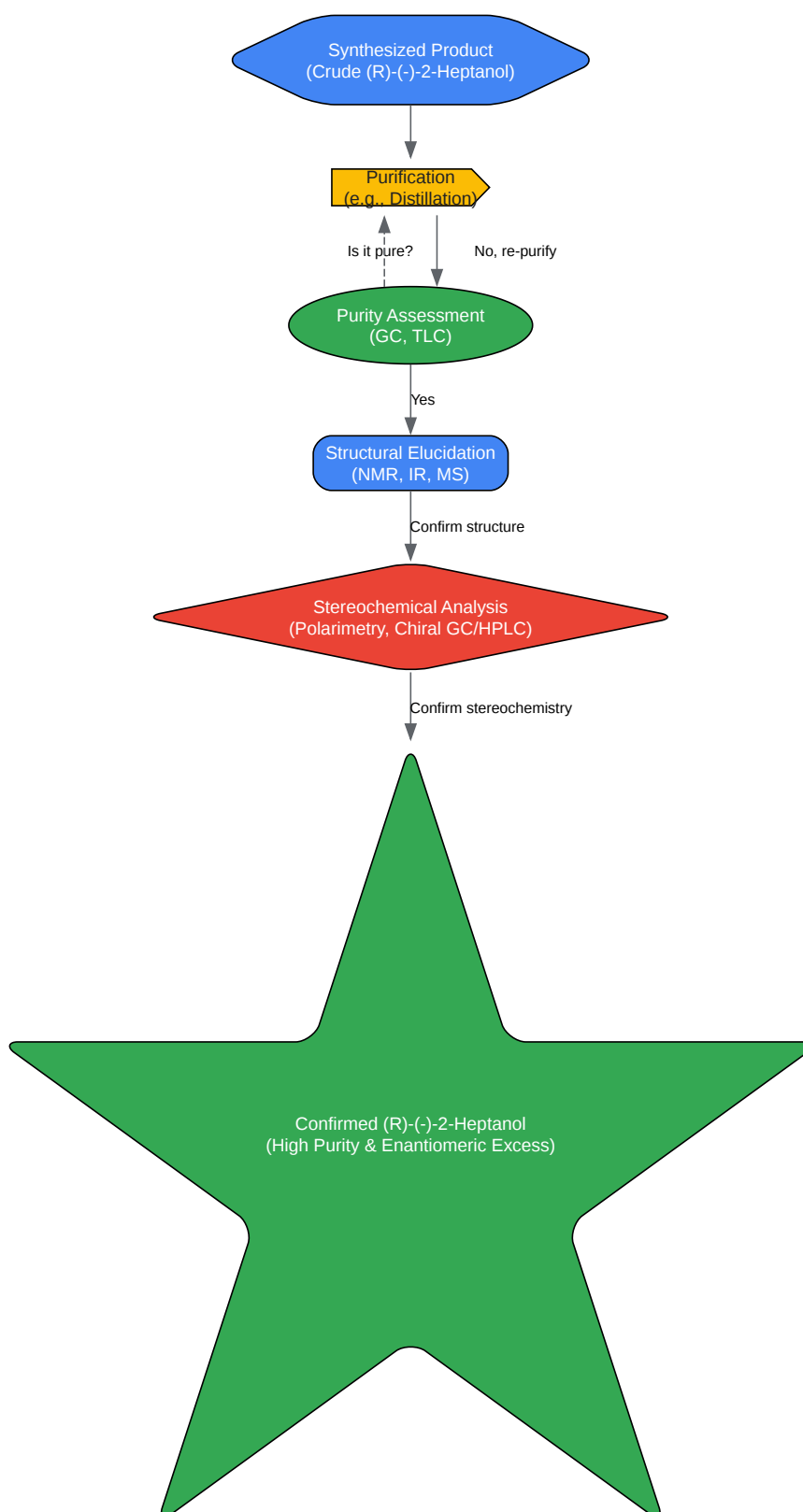


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Caption: Workflow for the synthesis of **(R)-(-)-2-Heptanol**.

Logical Relationship: Structure-Property Determination

The characterization of a synthesized chiral molecule like **(R)-(-)-2-Heptanol** follows a logical progression from initial purity assessment to detailed structural and stereochemical confirmation.



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